1-tert-Butyl-4-hex-1-ynyl-benzene
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Overview
Description
1-tert-Butyl-4-hex-1-ynyl-benzene is an organic compound with the molecular formula C16H22 It is a derivative of benzene, where a tert-butyl group and a hex-1-ynyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butyl-4-hex-1-ynyl-benzene can be synthesized through various synthetic routes. One common method involves the alkylation of benzene derivatives. The reaction typically involves the use of tert-butyl chloride and hex-1-yne in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-4-hex-1-ynyl-benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where the tert-butyl or hex-1-ynyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-tert-Butyl-4-hex-1-ynyl-benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-hex-1-ynyl-benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
1-tert-Butyl-4-hex-1-ynyl-benzene can be compared with other similar compounds to highlight its uniqueness:
1-tert-Butyl-4-ethylbenzene: Similar structure but with an ethyl group instead of a hex-1-ynyl group. It has different chemical reactivity and applications.
1-tert-Butyl-4-prop-2-yn-1-yloxybenzene:
tert-Butyl 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate: A more complex structure with additional functional groups, used in different research applications.
The unique combination of the tert-butyl and hex-1-ynyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C16H22 |
---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
1-tert-butyl-4-hex-1-ynylbenzene |
InChI |
InChI=1S/C16H22/c1-5-6-7-8-9-14-10-12-15(13-11-14)16(2,3)4/h10-13H,5-7H2,1-4H3 |
InChI Key |
HTXBMXBNWHCGBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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